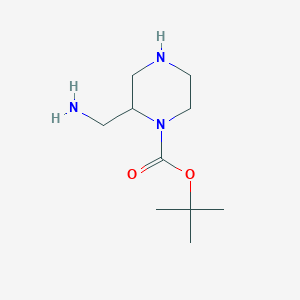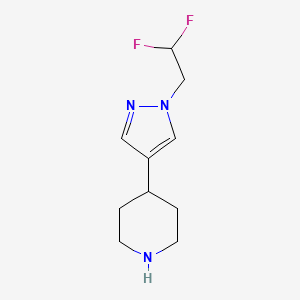![molecular formula C46H48O10P2 B6591640 (R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl CAS No. 1448722-98-2](/img/structure/B6591640.png)
(R)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,2’-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is a chiral ligand used in asymmetric catalysis. This compound is known for its ability to facilitate various chemical reactions, particularly in the field of organic synthesis. Its unique structure, featuring multiple methoxy groups and phosphine moieties, makes it a valuable tool in the development of enantioselective processes.
作用机制
Target of Action
Compounds with similar structures have been known to interact with various biochemical targets, influencing their function and activity .
Mode of Action
It is known that similar compounds can act as catalysts in various chemical reactions, such as glycosylation and protodeboronation . These reactions involve the compound interacting with its targets, leading to changes in their structure and function.
Biochemical Pathways
The compound is involved in various biochemical pathways. For instance, it has been used in a new glycosylation method promoted by visible light with 3,5-dimethoxyphenyl glycoside as the donor . It has also been used in the catalytic protodeboronation of pinacol boronic esters . These pathways have downstream effects on the synthesis of various biochemical compounds.
Pharmacokinetics
The compound’s stability and reactivity suggest that it may have unique pharmacokinetic properties that influence its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific reactions it catalyzes. For instance, in glycosylation reactions, it helps in the formation of both O-glycosides and N-glycosides . In protodeboronation reactions, it aids in the formal anti-Markovnikov hydromethylation of alkenes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of visible light can promote certain reactions . Additionally, the compound’s stability can be affected by air and moisture .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2’-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl typically involves the reaction of 3,5-dimethoxyphenylphosphine with a suitable biphenyl derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
®-2,2’-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of transition metal catalysts.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can yield a variety of derivatives with different functional groups .
科学研究应用
®-2,2’-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a chiral ligand in asymmetric hydrogenation, hydrosilylation, and other catalytic processes.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Its role in the synthesis of enantiomerically pure compounds makes it valuable in drug discovery and development.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
相似化合物的比较
Similar Compounds
- ®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(di(3,5-xylyl)phosphino)-3,3’-bipyridine
- Bis(3,5-dimethylphenyl)phosphine
- Dimethylphenylphosphine
Uniqueness
®-2,2’-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6’-dimethoxy-1,1’-biphenyl stands out due to its multiple methoxy groups, which enhance its solubility and reactivity. Its ability to form highly stable and active chiral metal complexes makes it a preferred choice in asymmetric catalysis compared to other similar compounds .
属性
IUPAC Name |
[2-[2-bis(3,5-dimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethoxyphenyl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H48O10P2/c1-47-29-17-30(48-2)22-37(21-29)57(38-23-31(49-3)18-32(24-38)50-4)43-15-11-13-41(55-9)45(43)46-42(56-10)14-12-16-44(46)58(39-25-33(51-5)19-34(26-39)52-6)40-27-35(53-7)20-36(28-40)54-8/h11-28H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMJWTAAPZTGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)P(C2=CC(=CC(=C2)OC)OC)C3=CC(=CC(=C3)OC)OC)C4=C(C=CC=C4P(C5=CC(=CC(=C5)OC)OC)C6=CC(=CC(=C6)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H48O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

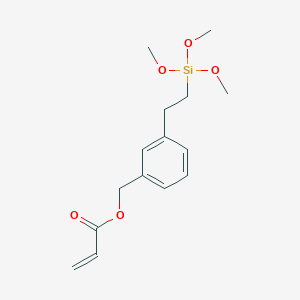
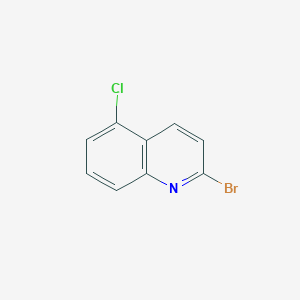
![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)
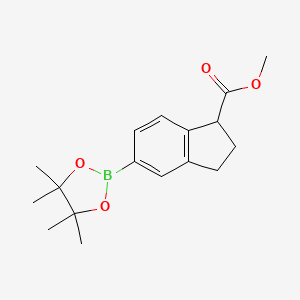
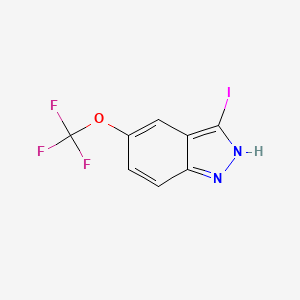
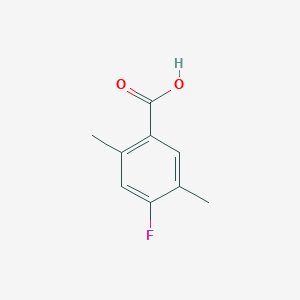

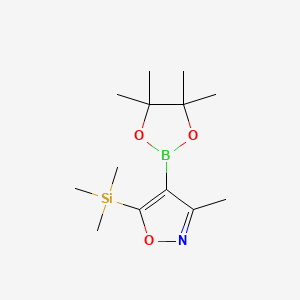
![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)
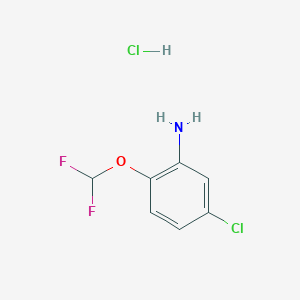
![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)
